
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C10H7BrF2O and its molecular weight is 261.066. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one has been a subject of interest in various chemical synthesis and reactivity studies. Notably, it has been involved in the preparation of other complex chemical structures. For instance, Müller and Nguyen-Thi (1984) demonstrated the preparation of 1, 1-Difluorocyclopropa[a]naphthalene from a bromo-dihydronaphthalene derivative via a series of reactions, showcasing the compound's utility in complex synthetic pathways (Müller & Nguyen-Thi, 1984). Similarly, Quinn and Rae (1981) discussed the decarbonylation of homophthalic anhydride derivatives, including the 5,8-difluoro variant, further exemplifying the versatility of such compounds in synthetic organic chemistry (Quinn & Rae, 1981).
Synthesis of Chrysenes and Related Compounds
Gilchrist and Summersell (1988) explored the synthesis of chrysenes and other a-fused phenanthrenes using a palladium(0) coupling-electrocyclic ring closure sequence, starting from compounds like 2-bromo-1-vinyl-3,4-dihydronaphthalene. This research highlights the potential of bromo-dihydronaphthalene derivatives in the synthesis of polycyclic aromatic hydrocarbons (Gilchrist & Summersell, 1988).
NMR Spectroscopy and Chemical Structure Analysis
In the realm of spectroscopic analysis, Alam et al. (1995) conducted comprehensive 1H and 13C NMR studies on various substituted dihydronaphthalene compounds, including 5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one. These studies are crucial for understanding the structural and electronic characteristics of these compounds, offering insights into their chemical behavior (Alam et al., 1995).
Properties
IUPAC Name |
7-bromo-5,8-difluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-6-4-7(12)5-2-1-3-8(14)9(5)10(6)13/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYXHOJQTUXBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2447306.png)
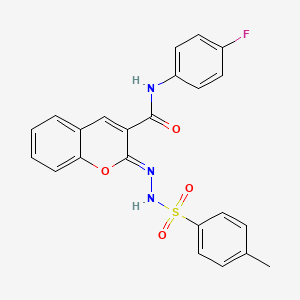
![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)
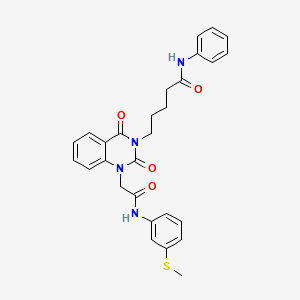
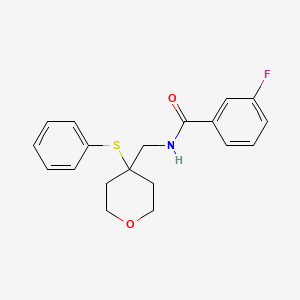

![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)
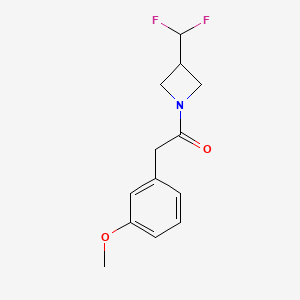

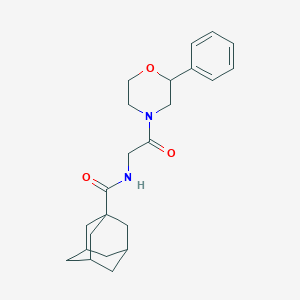
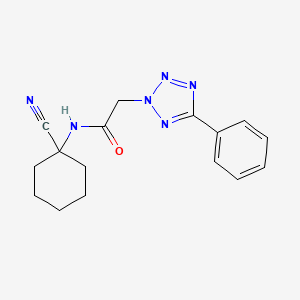
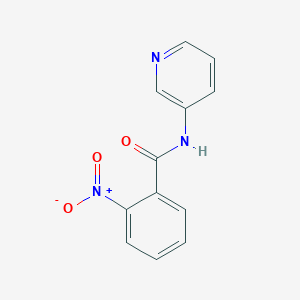
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2447328.png)
![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)
